molecular formula C13H12Cl2N2O3S B6278790 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide CAS No. 1178849-07-4

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide

Cat. No.: B6278790
CAS No.: 1178849-07-4
M. Wt: 347.2
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Description

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorophenoxy group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-(3,4-dichlorophenoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Methylation: Finally, the sulfonamide is methylated using a methylating agent such as methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-chlorophenoxy)aniline
  • 3-amino-4-(4-chlorophenoxy)benzenesulfonamide
  • 3-amino-4-(3,4-dichlorophenoxy)benzenesulfonamide

Uniqueness

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is unique due to the presence of both the dichlorophenoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

1178849-07-4

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2

Purity

95

Origin of Product

United States

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